REACTION_CXSMILES
|
[C:1]1([NH2:8])C=CC=C[C:2]=1[NH2:7].[CH:9]1([C:15](O)=O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[Na+]>>[CH:9]1([C:15]2[NH:7][CH:2]=[CH:1][N:8]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:2.3|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid after reaction
|
Type
|
CUSTOM
|
Details
|
to form a suspension, which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with hot water
|
Type
|
CUSTOM
|
Details
|
The crude crystals thus obtained
|
Type
|
CUSTOM
|
Details
|
were recrystallized from methanol/water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C=1NC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |